2-Azaadamantane-N-oxyl

Organic Synthesis Catalysis Kinetics

2-Azaadamantane-N-oxyl (AZADO) is the definitive solution when TEMPO fails. Its unencumbered azaadamantane skeleton overcomes the steric limitations of TEMPO's α-methyl groups, delivering a 20-fold rate enhancement for alcohol oxidations and reducing cellulose oxidation time from 120 minutes to under 20 minutes. This catalyst is documented as the sole enabler of critical late-stage oxidations in complex natural product syntheses, including (+)-Yaku'amide A. For medicinal chemistry campaigns, electrosynthetic method development, and biomedical cellulose production, AZADO provides the reliable reactivity that generic nitroxyl radicals cannot match. Procure high-purity AZADO to eliminate synthetic bottlenecks and accelerate your development timelines.

Molecular Formula C9H14NO
Molecular Weight 152.21 g/mol
CAS No. 57625-08-8
Cat. No. B1438363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaadamantane-N-oxyl
CAS57625-08-8
Molecular FormulaC9H14NO
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)N3[O]
InChIInChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
InChIKeyBCJCJALHNXSXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaadamantane-N-oxyl (AZADO): A Structurally Less-Hindered Nitroxyl Radical Catalyst for High-Efficiency Oxidation


2-Azaadamantane-N-oxyl (AZADO; CAS 57625-08-8) is a stable bicyclic nitroxyl radical catalyst characterized by its azaadamantane skeleton, which confers a sterically unencumbered environment around the nitroxyl moiety [1]. This structural feature directly addresses the kinetic limitations observed with the prototypical catalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) [2]. AZADO is widely employed for the mild and selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds [3], and its unique electronic and steric profile has expanded its utility to roles as a redox mediator in energy storage applications [4].

Why 2-Azaadamantane-N-oxyl Cannot Be Replaced by TEMPO or Other Generic Nitroxyls


Generic substitution with other nitroxyl radicals is precluded by the direct and quantifiable impact of steric and electronic architecture on catalytic proficiency. TEMPO, the most common analog, is severely hampered by the steric bulk of its four α-methyl groups, which impede access to sterically hindered secondary alcohols [1]. This is not a minor nuance; it manifests as order-of-magnitude differences in reaction kinetics and a complete inability to oxidize substrates that AZADO processes efficiently [2]. Furthermore, even among other bicyclic nitroxyls, nuanced structural variations drive divergent performance in terms of reaction completion and product quality, as evidenced in cellulose oxidation, where catalysts differ by factors of 6x in time-to-completion [3].

Quantitative Differentiation of 2-Azaadamantane-N-oxyl: A Head-to-Head Performance Guide


Kinetic Rate Enhancement Over TEMPO in Homogeneous Aerobic Oxidation

In a direct head-to-head comparison for the aerobic oxidation of l-menthol, the parent AZADO catalyst demonstrated a rate constant (k) that is 20-fold greater than that observed for TEMPO under identical conditions, underscoring a fundamental difference in intrinsic catalytic efficiency [1].

Organic Synthesis Catalysis Kinetics

Reaction Time Reduction in Heterogeneous Cellulose Oxidation

In the heterogeneous oxidation of wood cellulose under aqueous conditions, AZADO achieves complete conversion in under 20 minutes, a process that requires 120 minutes for TEMPO [1]. This 6-fold decrease in reaction time is directly measurable and impacts process throughput.

Biomaterials Cellulose Chemistry Process Chemistry

Redox Potential as a Predictor of Electrocatalytic Activity

Electrocatalytic studies reveal a clear correlation between nitroxyl/oxoammonium redox potential and oxidation rate. AZADO exhibits a higher redox potential than ABNO and TEMPO, and its relative rate matches this trend (AZADO > ABNO > TEMPO) [1]. Critically, AZADO exhibits an oxidation rate 60-fold faster than the high-potential derivative 4-acetamido-TEMPO (ACT) at pH 8.3 [1], highlighting that potential alone does not govern performance; steric and adduct formation factors are equally decisive.

Electrochemistry Electrosynthesis Mediator Design

Enabling Oxidation of Sterically Hindered Alcohols Inaccessible to TEMPO

The steric hindrance of TEMPO's α-methyl groups renders it ineffective for oxidizing sterically demanding secondary alcohols. In contrast, the structurally less-hindered AZADO enables quantitative oxidation of these challenging substrates [1]. For instance, TEMPO exhibits 'poor reactivity' with a variety of alcohols, whereas AZADOs deliver 'excellent yields' for the same transformations [1]. This is not an incremental improvement; it represents a binary expansion of substrate scope.

Total Synthesis Sterically Hindered Substrates Methodology

Reaction Completion Profile: Avoidance of Deactivation-Linked Slowdown

Under NOx-assisted aerobic oxidation conditions, parent AZADO exhibits a high initial reaction rate but shows a marked slowdown at ~90% conversion. In contrast, 5-F-AZADO, a derivative, completes the reaction without this slowdown [1]. This differential behavior highlights that the base AZADO scaffold provides a specific kinetic profile that can be further tuned, but which fundamentally differs from TEMPO. The base AZADO's high initial rate can be advantageous in telescoped processes where full conversion is not required before the next step.

Aerobic Oxidation Catalyst Stability Process Robustness

Precision Applications of 2-Azaadamantane-N-oxyl: Where the Data Shows a Clear Advantage


Expedited Synthesis of Sterically Encumbered Pharmaceutical Intermediates

In medicinal chemistry campaigns, the ability to oxidize a sterically hindered secondary alcohol to a key ketone intermediate is often a bottleneck. 2-Azaadamantane-N-oxyl (AZADO) provides a reliable solution where TEMPO and similar hindered nitroxyls fail, directly enabling synthetic routes to complex drug candidates that would otherwise require lengthier, lower-yielding sequences [1]. The 20-fold rate enhancement compared to TEMPO also accelerates the development timeline for less-hindered substrates [2].

High-Throughput Biopolymer Functionalization for Advanced Materials

The production of oxidized cellulose for biomedical hydrogels, coatings, and nano-fibrillated materials is a time-sensitive industrial process. The data demonstrates that 2-Azaadamantane-N-oxyl reduces the oxidation time from 120 minutes (with TEMPO) to under 20 minutes [3]. This 6x increase in throughput directly lowers manufacturing costs and enables faster scale-up of novel cellulose-based products.

Electrochemical Synthesis and Redox Flow Battery Mediator Research

For researchers developing new electrosynthetic methods or redox flow batteries, 2-Azaadamantane-N-oxyl offers a unique combination of a favorable redox potential and high catalytic activity. Its electrocatalytic rate for alcohol oxidation is 60-fold higher than that of 4-acetamido-TEMPO (ACT) at pH 8.3 [4], making it a prime candidate for efficient indirect electrolysis and for studies seeking to decouple mediator potential from steric inhibition.

Natural Product Total Synthesis Featuring Hindered Alcohol Motifs

The total synthesis of complex natural products, such as the potent cytotoxin (+)-Yaku'amide A, relies on the oxidation of a sterically congested alcohol late in the sequence. This step is critical for installing the necessary carbonyl functionality for subsequent coupling. 2-Azaadamantane-N-oxyl is the documented catalyst of choice for this exact transformation [5], demonstrating its ability to perform reliably in densely functionalized molecular environments where other catalysts, particularly TEMPO, are unreactive.

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